![molecular formula C10H8O4 B1601961 Methyl 5-hydroxybenzofuran-2-carboxylate CAS No. 1646-28-2](/img/structure/B1601961.png)
Methyl 5-hydroxybenzofuran-2-carboxylate
Overview
Description
“Methyl 5-hydroxybenzofuran-2-carboxylate” is a chemical compound with the molecular formula C10H8O4 . It has a molecular weight of 192.17 .
Synthesis Analysis
The synthesis of “Methyl 5-hydroxybenzofuran-2-carboxylate” involves the use of thionyl chloride at 80℃ for 1.0h . The residue was taken up in methanol and thionyl chloride was added dropwise. The solution was stirred at 80 0C for 1 h, then concentrated. The residue was taken up in ethyl acetate, then washed with saturated sodium bicarbonate (aq), water, and brine, then dried over sodium sulfate and concentrated to give 1.91 g (95%) of methyl 5 -hydroxy- l-benzofuran-2- carboxylate as a white solid .Physical And Chemical Properties Analysis
“Methyl 5-hydroxybenzofuran-2-carboxylate” is a compound with a molecular weight of 192.17 . The boiling point and other physical properties are not specified in the sources.Scientific Research Applications
High-Performance Liquid Chromatography (HPLC) in Analytical Chemistry
A study detailed a high-performance liquid chromatographic method for determining various compounds, including 5-hydroxymethyl-2-furaldehyde and related compounds in honey. Although it does not directly mention Methyl 5-hydroxybenzofuran-2-carboxylate, the methodology could be applicable for its analysis given its structural similarity with the compounds mentioned. This method emphasizes the importance of clean-up steps to prevent matrix interference, highlighting the potential for HPLC in the precise analysis of complex organic compounds in biological matrices (Nozal et al., 2001).
Synthetic Applications and Chemical Reactivity
The synthesis and rearrangement of related furan and benzofuran compounds provide insights into potential chemical transformations and applications of Methyl 5-hydroxybenzofuran-2-carboxylate. For instance, the ester migration in the rearrangement of Diels-Alder adducts involving furan compounds and the synthesis of novel compounds from related structures suggest avenues for chemical synthesis and modification that could be applicable to Methyl 5-hydroxybenzofuran-2-carboxylate, potentially yielding materials with unique biological or chemical properties (Abbott et al., 1974).
Novel Anticholinesterases and Molecular Design
Research on novel anticholinesterases based on the molecular skeletons of furobenzofuran demonstrates the therapeutic potential of compounds structurally related to Methyl 5-hydroxybenzofuran-2-carboxylate. These compounds were assessed for their anticholinesterase action, showing potent inhibition of acetyl- or butyrylcholinesterase. This suggests that derivatives of Methyl 5-hydroxybenzofuran-2-carboxylate could be explored for their potential in treating diseases where cholinesterase inhibition is beneficial, such as Alzheimer's disease (Luo et al., 2005).
Analytical and Spectral Study for Ligand Design
The analytical and spectral study of furan ring-containing organic ligands, including their synthesis and characterization, as well as their antimicrobial evaluation, highlights the potential for using Methyl 5-hydroxybenzofuran-2-carboxylate as a precursor or model compound in the design of new ligands with potential biological activity. This research points to the importance of understanding the chemical and physical properties of such compounds to exploit their potential in various applications, including pharmaceuticals (Patel, 2020).
properties
IUPAC Name |
methyl 5-hydroxy-1-benzofuran-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSJSEXMKPMEAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480529 | |
Record name | Methyl 5-hydroxy-1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-hydroxy-1-benzofuran-2-carboxylate | |
CAS RN |
1646-28-2 | |
Record name | 2-Benzofurancarboxylic acid, 5-hydroxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1646-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-hydroxy-1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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